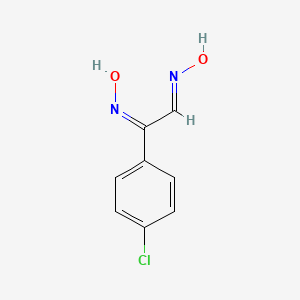

(1E,2Z)-(4-Chlorophenyl)(hydroxyimino)ethanal oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

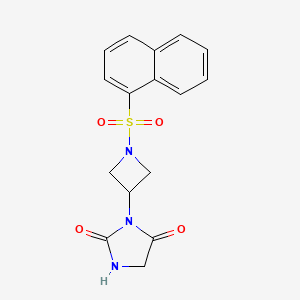

“(1E,2Z)-(4-Chlorophenyl)(hydroxyimino)ethanal oxime” is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives . It is also known by other names such as alpha-Phenyldioxime, Glyoxal, phenyl-, dioxime, Glyoxime, phenyl-, and Phenylglyoxime .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new ligand having nitrogen, oxygen, sulfur donor atoms was synthesized by the reaction between thiocarbohydrazide and isonitrosopropiophenone . The ligand was synthesized in a 1:1 molar proportion using ethanol as a solvent . The ligand and its metal complexes were characterized using various physicochemical techniques such as elemental analysis, spectral and magnetic measurements, and electrical conductivity measurements .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C8H8N2O2 . The compound exists as the Z-amide tautomer .Chemical Reactions Analysis

The free NH2 group of this ligand is reactive and may be condensed with aldehydes and ketones yielding new and interesting set of ligands . The ligand and its metal complexes show interesting features of coordination structure .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 197.24 g/mol . The exact mass is 197.084064 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Extraction and Synthesis Applications

Copper Extraction : Oximes such as 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes have been synthesized and utilized for the extraction of copper from acidic solutions. These compounds, due to their spectral properties and ability to form complexes with copper ions, demonstrate superior extraction capabilities compared to other derivatives (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Synthesis of Thiadiazoles : Research has shown the ability of 1-aryl-2,2-dihalogenoethanone oximes to react with tetrasulfur tetranitride to produce 3-aryl-4-halogeno-1,2,5-thiadiazoles, offering a general method for thiadiazole synthesis (Yoon, Cho, & Kim, 1998).

Degradation Processes

Organophosphate Degradation : The oxime 2-(hydroxyimino)-N-phenyl-acetamide has demonstrated significant rate enhancements in the dephosphorylation reactions of organophosphates, suggesting its potential use for the degradation of toxic organophosphate compounds (Manfredi et al., 2016).

DDT Degradation : Alcaligenes eutrophus A5 has been shown to biotransform 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) through oxidative processes, yielding 4-chlorobenzoic acid as a major stable intermediate, demonstrating the microbial degradation capabilities of complex organic pollutants (Nadeau et al., 1994).

Chemical Reactions and Intermediates

Antifungal Agent Synthesis : The synthesis and characterization of compounds similar to (1E,2Z)-(4-Chlorophenyl)(hydroxyimino)ethanal oxime, such as (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, have been reported, highlighting their importance as intermediates for developing antifungal agents (Attia et al., 2013).

Sarin and Diethylchlorophosphate Degradation : Alumina-supported oximes have been synthesized for the degradation of sarin (GB) and diethylchlorophosphate (DEClP), showcasing their efficiency in neutralizing chemical warfare agents through rapid reaction kinetics (Verma et al., 2013).

特性

IUPAC Name |

(NZ)-N-[(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-7-3-1-6(2-4-7)8(11-13)5-10-12/h1-5,12-13H/b10-5+,11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOOHWMFLNMYGF-TVNUJMIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2679019.png)

![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)

![8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine](/img/structure/B2679024.png)